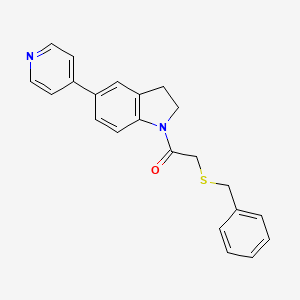
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.
Chemical Structure and Properties
The compound features a benzylthio group attached to an indolin moiety, which is further substituted by a pyridine ring. This unique structure contributes to its biological activity, particularly in targeting various molecular pathways.
Anticancer Properties
Research indicates that derivatives of benzylthio compounds exhibit notable anticancer activity. For instance, the related compound 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea showed significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa, with IC50 values as low as 0.37 µM . This suggests that similar derivatives may also possess potent anticancer effects.
Table 1: Cytotoxicity of Benzylthio Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | HeLa | 0.37 | |
| This compound | TBD | TBD | TBD |
The mechanism of action for benzylthio compounds often involves the inhibition of key enzymes or receptors associated with cancer proliferation. For example, the inhibition of Indoleamine 2,3-dioxygenase (IDO1) has been highlighted in related studies, suggesting that compounds like this compound may similarly modulate immune responses in tumor microenvironments .
Study on Benzylthio Derivatives
A study focusing on various benzothiazole derivatives demonstrated their potential as IDO1 inhibitors with low nanomolar potency. The binding interactions were characterized through docking studies, revealing strong hydrogen bonding networks that enhance their inhibitory effects .
Comparative Analysis
In another study, the anticancer properties of benzothiazole and benzylthio derivatives were compared across multiple cancer cell lines. The results emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific cancer types .
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that compounds containing indolin structures have shown promise in inhibiting cancer cell proliferation. Studies have reported that derivatives similar to 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.
- Antimicrobial Activity : Thiophene and indole derivatives have been documented for their antimicrobial properties. This compound may exhibit similar activities against bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of indolin derivatives. The results demonstrated that compounds with a benzylthio substitution exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial activity of various thiophene derivatives. The findings indicated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents.
Case Study 3: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of indole derivatives. It was found that these compounds inhibited pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases. The study highlighted the importance of structural modifications, such as adding benzylthio groups, to enhance anti-inflammatory activity.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-22(16-26-15-17-4-2-1-3-5-17)24-13-10-20-14-19(6-7-21(20)24)18-8-11-23-12-9-18/h1-9,11-12,14H,10,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANZHXQDZLZRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














